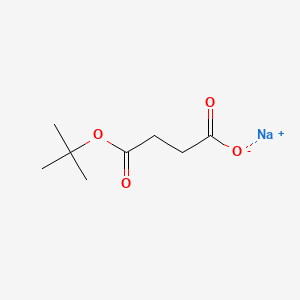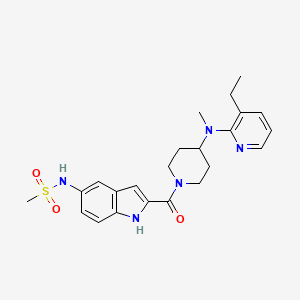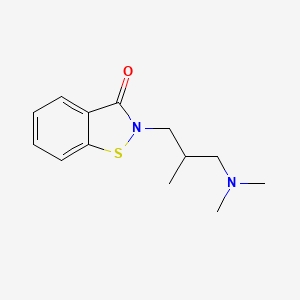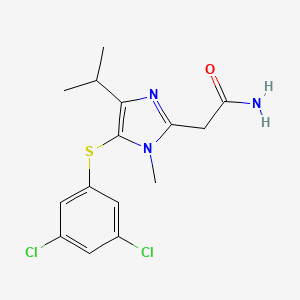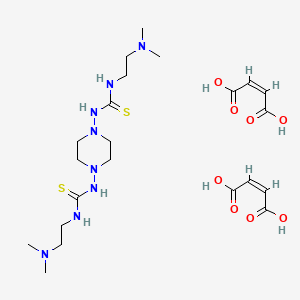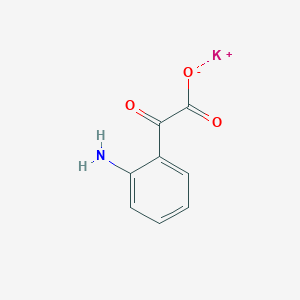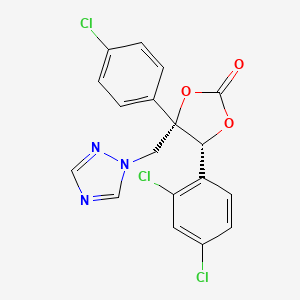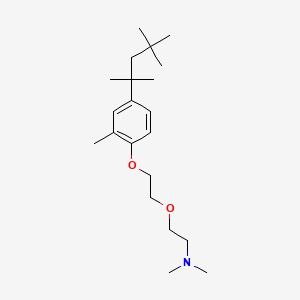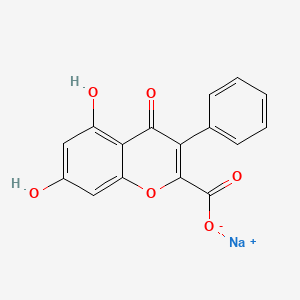
Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate is a chemical compound belonging to the class of flavonoids. It is known for its diverse biological activities and is commonly used in various scientific research applications. This compound is characterized by its complex structure, which includes a benzopyran ring system with multiple hydroxyl groups and a carboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate typically involves the condensation of appropriate phenolic compounds with carboxylic acids or their derivatives. One common method includes the use of 7-hydroxy-4-methylcoumarin as a starting material, which undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The resulting intermediate is then reacted with sodium azide to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants, followed by purification and crystallization. Techniques like solvent extraction, distillation, and chromatography are commonly employed to achieve high purity levels .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, anhydrous potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alkylated or acylated versions, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Neuroprotective Mechanism: It modulates signaling pathways involved in neuronal survival and apoptosis, providing protection against neurodegenerative conditions.
Comparaison Avec Des Composés Similaires
Baicalin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and wide range of biological effects.
Kaempferol: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness: Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate is unique due to its specific structural features, such as the presence of both hydroxyl and carboxylate groups, which contribute to its diverse biological activities and make it a valuable compound for various research applications .
Propriétés
Numéro CAS |
6481-55-6 |
|---|---|
Formule moléculaire |
C16H9NaO6 |
Poids moléculaire |
320.23 g/mol |
Nom IUPAC |
sodium;5,7-dihydroxy-4-oxo-3-phenylchromene-2-carboxylate |
InChI |
InChI=1S/C16H10O6.Na/c17-9-6-10(18)13-11(7-9)22-15(16(20)21)12(14(13)19)8-4-2-1-3-5-8;/h1-7,17-18H,(H,20,21);/q;+1/p-1 |
Clé InChI |
BWDVKOYTZGSASG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


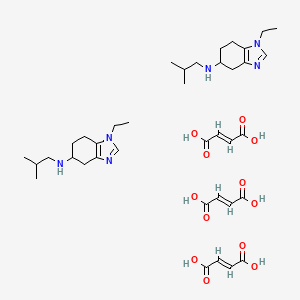
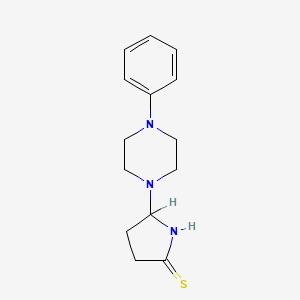
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)
